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Introduction
2-(4-Cyanophenoxy)-2-methylpropanoic acid is a member of the phenoxyalkanoic acid class

of compounds, a scaffold of significant interest in medicinal chemistry and materials science. Its

structure, featuring a carboxylic acid, a gem-dimethyl group, an ether linkage, and a cyano-

substituted aromatic ring, imparts a unique combination of properties that are critical for its

behavior in biological and chemical systems. This guide provides a comprehensive analysis of

its key physicochemical properties, supported by established experimental protocols and

spectroscopic interpretation. This document is intended for researchers, scientists, and drug

development professionals who require a deep technical understanding of this molecule.

Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its structure. The arrangement of atoms

and functional groups dictates its reactivity, polarity, and overall physical behavior.

Chemical Name: 2-(4-Cyanophenoxy)-2-methylpropanoic acid

CAS Number: 79925-16-9[1]
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Molecular Formula: C₁₁H₁₁NO₃[1]

Molecular Weight: 205.21 g/mol [1]

The structure combines a hydrophilic carboxylic acid head with a more lipophilic cyanophenyl

tail, creating a molecule with amphiphilic characteristics.

Caption: Molecular Structure of 2-(4-Cyanophenoxy)-2-methylpropanoic acid.

Core Physicochemical Properties
A quantitative summary of the primary physicochemical properties is essential for predicting the

compound's behavior in various experimental and physiological settings.

Property Value Source

Molecular Formula C₁₁H₁₁NO₃ [1]

Molecular Weight 205.21 g/mol [1]

Monoisotopic Mass 205.0739 Da [2]

Melting Point 118-120 °C [1]

Boiling Point (Predicted) 381.3 ± 17.0 °C [1]

Density (Predicted) 1.22 ± 0.1 g/cm³ [1]

pKa (Predicted) 3.05 ± 0.10 [1]

XlogP (Predicted) 1.7 [2]

Detailed Physicochemical Characterization
Physical State and Appearance
Based on its melting point of 118-120 °C, 2-(4-Cyanophenoxy)-2-methylpropanoic acid
exists as a solid at standard temperature and pressure. Compounds in this class are typically

white to off-white crystalline solids.

Solubility Profile
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The solubility of this molecule is a tale of two parts: the hydrophilic carboxylic acid group and

the lipophilic cyanophenyl moiety.[3]

Aqueous Solubility: The carboxylic acid group can engage in hydrogen bonding with water,

granting it a degree of aqueous solubility. However, this is counteracted by the hydrophobic

nature of the aromatic ring and the gem-dimethyl groups.[3] Solubility is expected to be

highly pH-dependent. In basic solutions (pH > pKa), the carboxylate anion (R-COO⁻) will

form, significantly increasing water solubility due to ion-dipole interactions. In acidic solutions

(pH < pKa), the neutral carboxylic acid form will predominate, leading to lower aqueous

solubility.

Organic Solubility: The compound is expected to show good solubility in polar organic

solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone, which can

solvate both the polar and non-polar regions of the molecule.

Acidity and pKa
The predicted pKa of 3.05 ± 0.10 indicates that 2-(4-Cyanophenoxy)-2-methylpropanoic acid
is a moderately strong organic acid.[1] This value is lower than that of a simple alkyl carboxylic

acid like isobutyric acid (pKa ≈ 4.86)[4]. The increased acidity is attributable to the electron-

withdrawing nature of the phenoxy group, which stabilizes the carboxylate conjugate base

through induction. At physiological pH (~7.4), the carboxylic acid group will be almost

completely deprotonated, existing as the carboxylate anion. This is a critical consideration for

drug development, as it influences absorption, distribution, metabolism, and excretion (ADME)

properties.

Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below

is an expert interpretation of the expected spectral data for this molecule, based on its

functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals

corresponding to the different proton environments.
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Proton
Environment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration Rationale

Carboxylic Acid

(-COOH)
10.0 - 13.0 Singlet (broad) 1H

Deshielded,

acidic proton.

Often broad due

to hydrogen

bonding and

exchange.

Aromatic (Ha) ~7.6 Doublet 2H

Protons ortho to

the electron-

withdrawing

cyano group are

deshielded.

Aromatic (Hb) ~7.0 Doublet 2H

Protons meta to

the cyano group

(ortho to the

ether linkage)

are less

deshielded.

gem-Dimethyl (-

C(CH₃)₂)
~1.5 Singlet 6H

Equivalent

methyl protons

on a quaternary

carbon,

appearing as a

single sharp

peak.

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.
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Carbon Environment
Predicted Chemical Shift
(δ, ppm)

Rationale

Carboxylic Acid (-COOH) 170 - 180
Typical range for a carboxylic

acid carbonyl carbon.

Aromatic (C-O) 160 - 165

Quaternary aromatic carbon

attached to the electronegative

oxygen.

Aromatic (C-CN) 105 - 110
Quaternary aromatic carbon

attached to the cyano group.

Nitrile (-CN) 118 - 122
Characteristic chemical shift

for a nitrile carbon.

Aromatic (CH) 115 - 135

Aromatic CH carbons will

appear in this region, with

distinct shifts based on their

position relative to

substituents.

Quaternary (-O-C(CH₃)₂) 75 - 85

The quaternary carbon of the

isobutyrate moiety, shifted

downfield by the ether oxygen.

gem-Dimethyl (-C(CH₃)₂) 20 - 30 Equivalent methyl carbons.

Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups. The spectrum of this

compound would be dominated by characteristic vibrations.
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Functional Group Vibration Type
Characteristic
Wavenumber
(cm⁻¹)

Appearance

Carboxylic Acid O-H stretch 2500 - 3300

Very broad and

strong, often

obscuring C-H

stretches.[5]

Alkyl C-H stretch 2850 - 3000

Medium to strong,

may be seen on the

shoulder of the broad

O-H band.

Nitrile C≡N stretch 2220 - 2260

Sharp, medium

intensity peak. A key

diagnostic band.

Carbonyl C=O stretch 1700 - 1725

Strong and sharp,

characteristic of a

carboxylic acid

carbonyl.[5]

Aromatic C=C stretch 1450 - 1600
Multiple medium to

sharp bands.

Ether C-O stretch
1200 - 1300 (Aryl-

Alkyl)

Strong band

associated with the

aryl-O-C stretch.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

aiding in structural confirmation.

Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z corresponding to

the molecular weight (205.21). High-resolution mass spectrometry (HRMS) would confirm

the elemental composition (C₁₁H₁₁NO₃) with high accuracy.

Key Fragmentation Pathways:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://docbrown.info/page06/spectra2/2-methylpropanoic-acid-ir.htm
https://docbrown.info/page06/spectra2/2-methylpropanoic-acid-ir.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Loss of COOH: A fragment corresponding to [M - 45]⁺ from the loss of the carboxyl radical

is expected.

McLafferty Rearrangement: Not possible due to the lack of a gamma-hydrogen.

Cleavage of the Ether Bond: Fragmentation on either side of the ether oxygen can lead to

characteristic ions, such as those corresponding to the cyanophenoxy radical or the 2-

methylpropanoic acid cation.

Experimental Protocols for Physicochemical
Analysis
The trustworthiness of physicochemical data relies on robust and validated experimental

methods. The following protocols outline standard procedures for determining key properties.

Protocol: Melting Point Determination (Capillary Method)
Principle: This method determines the temperature range over which a solid substance

transitions to a liquid. A narrow melting range is indicative of high purity.

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered.

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a

height of 2-3 mm by tapping the sealed end on a hard surface.

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

Measurement:

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected

melting point (118 °C).

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the last solid crystal melts (T₂).

Reporting: The melting point is reported as the range T₁ - T₂.

Preparation

Measurement

Dry & Powder Sample

Load Capillary Tube
(2-3 mm height)

Place in Apparatus

Rapid Heat
(to ~100 °C)

Slow Heat
(1-2 °C/min)

Record T1
(First liquid)

Record T2
(All liquid)

Report Range
T1 - T2

Result
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Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility (Shake-Flask Method -
OECD 105)
Principle: This equilibrium method measures the saturation concentration of a substance in

water at a specific temperature. It is the gold standard for determining aqueous solubility.

Methodology:

System Preparation: Add an excess amount of 2-(4-Cyanophenoxy)-2-methylpropanoic
acid to a known volume of pH-buffered water (e.g., pH 7.4 phosphate buffer) in a flask.

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for

a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test

can determine the time to equilibrium.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. If necessary, centrifuge the sample to ensure clear separation of the solid and

aqueous phases.

Sampling: Carefully extract an aliquot of the clear, saturated aqueous supernatant.

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

Calculation: The solubility is calculated from the measured concentration, expressed in units

such as mg/L or µM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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